7,10-Octadecadienoic acid, methyl ester
Description
Overview of Methyl Ester Research in Lipid Chemistry
Fatty acid methyl esters (FAMEs) are derivatives of fatty acids formed through a process called transesterification, where the carboxyl group of a fatty acid is esterified with methanol (B129727). creative-proteomics.comncert.nic.in In lipid chemistry, FAMEs are of paramount importance primarily as a preparatory step for analysis. The conversion of fatty acids, which are often part of more complex molecules like glycerolipids or sterol esters, into their simpler and more volatile methyl ester forms is a standard procedure for their analysis by gas-liquid chromatography (GC). creative-proteomics.comnih.gov This analytical approach allows for the detailed determination of the fatty acid composition of a given sample, which is crucial for understanding the physical, chemical, and physiological properties of lipids. nih.gov
Research in this area extends to various fields. In the food industry and agriculture, FAME analysis is used to characterize the fatty acid profiles of vegetable oils and fats. In biomedical research and clinical diagnostics, it helps in studying lipid metabolism in health and disease states. creative-proteomics.com Furthermore, FAMEs are investigated as biomarkers for identifying and quantifying microbial communities in environmental samples, such as in wastewater treatment systems. nih.gov The synthesis of FAMEs is also a cornerstone of the biodiesel industry, where oils and fats are converted into these esters to be used as fuel. creative-proteomics.commdpi.com
Significance of Investigating Specific Dienoic Methyl Esters in Scientific Inquiry
Dienoic methyl esters, which are fatty acid methyl esters containing two double bonds in their hydrocarbon chain, are a subject of significant scientific interest. The position and geometry (cis or trans) of these double bonds can confer specific chemical and biological properties to the molecule. For instance, the investigation of specific isomers of dienoic methyl esters is critical in understanding their roles in biological systems and their potential as bioactive compounds.
Research has shown that certain dienoic fatty acid esters, such as linoleic acid methyl ester, are precursors to signaling molecules and have been identified as having antimicrobial properties. nih.gov The study of specific dienoic esters is also relevant in the context of industrial applications. For example, conjugated linoleic acid (CLA) methyl esters, a group of positional and geometric isomers of linoleic acid, have been investigated for their potential health benefits. The specific arrangement of their double bonds is key to their biological activity. tandfonline.comresearchgate.net The investigation into specific dienoic methyl esters allows researchers to correlate molecular structure with function, whether it be in a biological membrane, as an anti-inflammatory agent, or as a component of a biofuel with specific combustion properties. researchgate.netresearchgate.net
Defining the Academic Research Landscape for 7,10-Octadecadienoic Acid, Methyl Ester
The academic research landscape for this compound is primarily focused on its identification in natural sources and its characterization using analytical techniques. It is often identified as a component of the fatty acid profile of various organisms, including plants and microorganisms. For instance, it has been detected in the seed oil of Sterculia foetida and in the leaf extracts of Jatropha curcas. nih.gov It has also been identified in cyanobacterial extracts. ekb.eg
The primary tool for its identification and quantification is gas chromatography-mass spectrometry (GC-MS). The mass spectrum of this compound shows a characteristic molecular ion peak that confirms its molecular weight. While it is often listed in the fatty acid composition of various natural products, dedicated studies on its specific biological activities or industrial applications are less common compared to more well-known isomers like linoleic acid (9,12-octadecadienoic acid). The research, therefore, is largely observational, documenting its presence as part of the broader lipid profile of the organisms under investigation.
Chemical Identity and Properties of this compound
This compound is a specific isomer of a dienoic fatty acid methyl ester. Its chemical structure and properties are defined by its 18-carbon chain with two double bonds at the 7th and 10th carbon positions and a methyl ester group at one end.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | methyl (7E,10E)-octadeca-7,10-dienoate | nih.gov |
| Molecular Formula | C₁₉H₃₄O₂ | nih.govnist.govnist.gov |
| CAS Number | 56554-24-6 | nih.govnist.govnist.gov |
| InChI Key | QETDZFXKONOEOC-OKLKQMLOSA-N | nih.govnist.gov |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 294.4721 g/mol | nist.govnist.gov |
| Computed Molecular Weight | 294.5 g/mol | nih.gov |
Synthesis and Analysis
The synthesis of fatty acid methyl esters, including this compound, is typically achieved through the transesterification of the corresponding fatty acids or triglycerides. creative-proteomics.com This process involves reacting the lipid with an alcohol, usually methanol, in the presence of a catalyst, which can be acidic or basic. nih.gov For analytical purposes, methods such as saponification followed by methylation with reagents like boron trifluoride (BF₃) in methanol are commonly used to prepare FAMEs from complex lipid samples for GC analysis. nih.gov
The analysis of this compound is predominantly carried out using gas chromatography coupled with mass spectrometry (GC-MS). This technique allows for the separation of different fatty acid methyl esters based on their retention times and their identification based on their mass spectra. The mass spectrum of this compound shows a molecular ion at m/z 294, which corresponds to its molecular weight. Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can also be used for structural elucidation. nih.gov
Natural Occurrence and Industrial Applications
This compound has been identified as a natural product in a variety of plant and microbial sources. For example, it was found to constitute 12.859% of the fatty acids in the seed oil of Sterculia foetida. It has also been detected in the leaf extracts of Jatropha curcas and in the cyanobacterium Oscillatoria sancta. nih.govekb.eg In a study of Egyptian wild plants, this compound was identified in the ethanolic extract of Varthemia candicans. d-nb.info
Currently, there is limited information on specific industrial applications of pure this compound. However, as a component of fatty acid methyl ester mixtures, it can be part of biofuels (biodiesel) or have applications in the lubricant industry. researchgate.netnih.gov The presence of unsaturation in its structure influences the properties of these mixtures, such as their flow characteristics at low temperatures and their oxidative stability. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
56554-24-6 |
|---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
methyl (7E,10E)-octadeca-7,10-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h9-10,12-13H,3-8,11,14-18H2,1-2H3/b10-9+,13-12+ |
InChI Key |
QETDZFXKONOEOC-OKLKQMLOSA-N |
Isomeric SMILES |
CCCCCCC/C=C/C/C=C/CCCCCC(=O)OC |
Canonical SMILES |
CCCCCCCC=CCC=CCCCCCC(=O)OC |
Origin of Product |
United States |
Natural Abundance and Distribution of 7,10 Octadecadienoic Acid, Methyl Ester in Research Contexts
Discovery and Identification in Plant-Derived Materials
Phytochemical studies have identified 7,10-Octadecadienoic acid, methyl ester in a variety of plant species. Its occurrence is noted in aquatic and terrestrial plants, as well as in the seed oils of several botanical genera.
Research into the chemical composition of the aquatic plant Pistia stratiotes, commonly known as water lettuce, has identified a range of bioactive compounds. In a GC-MS analysis of a hydroethanolic extract from the leaves of P. stratiotes, this compound was successfully identified. citedrive.comtheabcjournal.comtheabcjournal.com This finding was part of a broader chemical characterization that also revealed the presence of other significant fatty acid esters and bioactive molecules. citedrive.comtheabcjournal.comtheabcjournal.com
The table below summarizes some of the key fatty acid derivatives identified in Pistia stratiotes leaf extracts.
| Compound Name | Type |
| This compound | Fatty Acid Methyl Ester |
| 9,12-Octadecadienoic acid (Z,Z)-, methyl ester | Fatty Acid Methyl Ester |
| Hexadecanoic acid, methyl ester | Fatty Acid Methyl Ester |
| Hexadecanoic acid, ethyl ester | Fatty Acid Ethyl Ester |
| Squalene | Terpenoid |
This table is based on data from a GC-MS analysis of Pistia stratiotes leaf extract. citedrive.comtheabcjournal.comtheabcjournal.com
While the outline suggests the presence of this compound in Varthemia candicans, a comprehensive review of available scientific literature did not yield specific studies confirming the identification of this particular compound in this terrestrial plant species. Further research is required to determine the detailed fatty acid profile of Varthemia candicans.
Metabolomic studies of microalgae have highlighted their potential as sources of various lipids, including a wide array of fatty acid methyl esters (FAMEs). In the context of Chlorella species, while comprehensive profiling has identified a rich composition of C16-C18 fatty acids, the specific 7,10-isomer of octadecadienoic acid methyl ester is not commonly reported as a major constituent. nih.govresearchgate.netnih.govdntb.gov.ua
However, analysis of Chlorella sp. TAD using in-situ transesterification and GC-MS did identify a related compound, 7,10-hexadecadienoic methyl ester, which has a 16-carbon chain. researchgate.net Most studies on Chlorella vulgaris report a high abundance of omega-6 fatty acids, particularly the 9,12-octadecadienoic acid isomer (linoleic acid). nih.govresearchgate.netnih.gov
Seed oils are well-known for their diverse fatty acid compositions. In the case of the specified compound, its presence has been confirmed in the peel extract of Artocarpus heterophyllus (jackfruit). A GC-MS analysis of an acetone (B3395972) extract of the peel identified this compound, although as a minor component with a relative peak area of 0.965%. asfirj.org Other studies on Artocarpus seed oils have more commonly identified different isomers, such as 9,12-octadecadienoic acid, methyl ester and 10,13-octadecadienoic acid, methyl ester. researchgate.net
Similarly, analyses of seed oil from Capsicum annum (chili pepper) have predominantly identified other isomers of octadecadienoic acid methyl ester, such as the 9,12-(Z,Z) isomer, as the major polyunsaturated fatty acid. eijppr.com While a wide range of fatty acid esters are present, the 7,10-isomer is not typically listed among the principal components in the reviewed literature for this species. jmbfs.orgresearchgate.netjmbfs.org
The table below shows the common octadecadienoic acid methyl ester isomers found in the specified genera.
| Plant Genus | Predominantly Identified Isomers | Presence of 7,10-Isomer |
| Artocarpus | 9,12-Octadecadienoic acid, methyl ester; 10,13-Octadecadienoic acid, methyl ester | Identified in peel extract of A. heterophyllus asfirj.org |
| Capsicum | 9,12-Octadecadienoic acid, methyl ester | Not reported as a major component in reviewed studies eijppr.com |
Characterization in Microbial Systems and Fermentation Research
The production of secondary metabolites by microorganisms is a vast field of study. Certain fungi have been found to produce this compound as part of their metabolic profile.
Research into the chemical constituents of fungal fermentation broths has led to the identification of this compound in several species.
Penicillium roqueforti : A detailed analysis of the metabolites from the culture broth of a marine-derived strain of Penicillium roqueforti identified this compound. elsevier.es In this study, the compound was detected via GC-MS with a retention time of 18.378 minutes and was quantified at a concentration of 14.83 x 10⁻³ mg/L. elsevier.es
Beauveria bassiana : This entomopathogenic fungus is known for producing a variety of secondary metabolites. A metabolomic study of different local strains of B. bassiana revealed the presence of octadecadienoic acid in some strains, indicating its production by this species. nih.gov While many studies focus on its insecticidal cyclodepsipeptides and other alkaloids, the detection of fatty acid derivatives highlights the metabolic diversity within this fungus. mmsl.cznih.govresearchgate.net
Trichoderma harzianum : This fungus is widely used as a biocontrol agent. GC-MS analysis of its secondary metabolites has confirmed the presence of 7,10-Octadecadienoic acid. This compound, along with hexadecenoic acid, has been noted for its potential role as a pesticide, nematicide, and insecticide, contributing to the biocontrol properties of the fungus.
The following table summarizes the findings regarding the production of the target compound by these fungi.
| Fungal Species | Research Context | Finding |
| Penicillium roqueforti | Metabolite analysis of fermentation broth | Identified and quantified (14.83 x 10⁻³ mg/L) elsevier.es |
| Beauveria bassiana | Metabolomic diversity study | Octadecadienoic acid detected in certain strains nih.gov |
| Trichoderma harzianum | Secondary metabolite profiling | Identified as a bioactive compound with potential pesticidal properties |
Detection in Cyanobacterial and Other Microbial Extracts
The investigation of natural products from microbial sources, particularly cyanobacteria, has led to the identification of a wide array of fatty acid methyl esters. Within this research context, this compound has been documented.
A study analyzing the methanolic extracts of four freshwater cyanobacterial isolates from Lake Nasser, Egypt, identified this compound in one of the isolates. ekb.eg The compound was detected in the extract of Limnothrix planktonica SN4 (GenBank accession number MZ504752) using Gas Chromatography-Mass Spectrometry (GC-MS). ekb.eg In this analysis, the compound was found to have a relative abundance of 0.27% of the total extract components, appearing at a retention time of 17.74 minutes. ekb.eg
Table 1: Detection of this compound in Cyanobacteria
| Organism | Extract Type | Analytical Method | Key Findings | Source |
|---|---|---|---|---|
| Limnothrix planktonica SN4 | Methanolic Extract | GC-MS | Relative Abundance: 0.27% Retention Time: 17.74 min | ekb.eg |
Documentation in Other Biological Matrices for Comparative Research (e.g., insect-related studies)
Beyond microbial sources, this compound has been identified in other biological matrices, often as part of broader chemical profiling for comparative or bioactive compound research. These studies provide a reference for the compound's occurrence in diverse life forms.
In the field of entomology, an analysis of an ethanolic extract of the weaver ant, Oecophylla smaragdina, identified this compound as one of 36 compounds. rjptonline.org The research utilized GC-MS to characterize the active compounds present in the insect. rjptonline.org
Similarly, the compound has been found in plant-based research. A GC-MS analysis of an n-butanol fractionated hydroethanolic extract from the leaves of the aquatic plant Pistia stratiotes L. (water lettuce) confirmed the presence of this compound. researchgate.net It was identified alongside other phytochemicals like hexadecanoic acid, methyl ester and squalene. researchgate.net
Table 2: Documentation of this compound in Other Biological Matrices
| Organism | Biological Matrix | Analytical Method | Research Context | Source |
|---|---|---|---|---|
| Oecophylla smaragdina (Weaver Ant) | Ethanolic extract of whole ant | GC-MS | Investigation of bioactive compounds | rjptonline.org |
| Pistia stratiotes L. (Water Lettuce) | n-butanol fraction of leaf extract | GC-MS | Identification of bioactive chemical components | researchgate.net |
Advanced Analytical Methodologies for 7,10 Octadecadienoic Acid, Methyl Ester Research
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification in Research
GC-MS stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like FAMEs. Its high chromatographic resolution and sensitive detection capabilities make it an indispensable tool for the detailed investigation of 7,10-Octadecadienoic acid, methyl ester.
Method Development and Optimization for Isomeric Resolution and Profile Analysis
The primary challenge in the GC-MS analysis of this compound lies in its separation from other C18:2 isomers, such as the more common 9,12-octadecadienoic acid, methyl ester (methyl linoleate). The elution order and resolution of these isomers are highly dependent on the polarity of the GC column's stationary phase.
Highly polar cyanopropyl-based capillary columns are frequently employed for the optimal separation of FAME isomers. nih.govmdpi.com These columns facilitate the resolution of both positional (e.g., 7,10- vs. 9,12-) and geometric (cis/trans) isomers. For instance, studies on various octadecadienoic acid methyl ester isomers have demonstrated that strongly polar cyanopropyl capillary columns can effectively separate a wide range of these compounds. nih.gov The optimization of GC conditions, such as the temperature program, carrier gas flow rate, and injection parameters, is critical to achieve baseline separation of these closely eluting isomers. A slower temperature ramp can often improve the resolution between adjacent FAME peaks. gcms.cz
The choice of the stationary phase significantly impacts the retention behavior of different FAMEs. While non-polar columns like those with polysiloxane-based phases (e.g., HP-5MS) can separate FAMEs, more polar columns (e.g., DB-225MS) and extremely polar ionic liquid-based columns (e.g., SLB-IL111) offer superior resolution for geometric isomers. mdpi.com The development of multidimensional GC-MS databases, which include retention data on columns of varying polarities, further aids in the reliable identification of FAME isomers, including positional and geometrical variants, without the need for additional derivatization.
In a practical application, the analysis of a methanolic extract of Cissus quadrangularis by GC-MS on a glass column SGE BPX5 with a temperature program from 80-260°C successfully identified the presence of this compound amongst other fatty acid methyl esters. phytojournal.com Similarly, a study on Sterculia foetida seed oil utilized a GC-MS with a temperature and pressure of 200°C and 64.1 kPa, respectively, to identify this compound with a retention time of 11.88 minutes.
Table 1: GC-MS Parameters for the Analysis of this compound in a Plant Extract
| Parameter | Value | Reference |
| Instrument | GCMS-QP-2010 | phytojournal.com |
| Column | Glass column SGE BPX5 (30 m x 0.25 mm x 0.25 µ) | phytojournal.com |
| Oven Temperature Program | 80-260 °C | phytojournal.com |
| Inlet Temperature | 250 °C | phytojournal.com |
| Interface Temperature | 200 °C | phytojournal.com |
| Carrier Gas | Helium | phytojournal.com |
| Flow Rate | 1.0 ml/min | phytojournal.com |
| Ion Source Temperature | 200 °C | phytojournal.com |
Application in Comprehensive Metabolomics and Lipidomics Profiling
GC-MS-based metabolomics and lipidomics have become powerful tools for the comprehensive analysis of metabolites in biological systems. nih.gov In this context, this compound has been identified as a component of the metabolome in various organisms. These untargeted or targeted profiling studies provide a snapshot of the metabolic state and can reveal biomarkers associated with different physiological or pathological conditions.
For instance, an untargeted GC-MS metabolomics analysis of macroalgae lipophilic extracts identified this compound as one of the profiled compounds. nih.gov In another study on the medicinal plant Angelica sinensis, GC-MS analysis revealed the presence of this compound, with its relative content varying in different parts of the plant and at different growth stages. researchgate.net This highlights the utility of metabolomics in understanding the dynamic changes of specific compounds within an organism.
The process typically involves the extraction of total lipids or metabolites, followed by derivatization to their methyl esters to increase volatility for GC-MS analysis. The resulting data is then processed to identify and quantify the individual compounds. In a study of wheat metabolome, GC-MS analysis identified 7,10-octadecadienoic acid methyl ester as one of the bioactive chemical components. researchgate.net These comprehensive analyses contribute to a broader understanding of the lipid profile and the potential biological roles of specific fatty acid isomers like this compound.
Table 2: Detection of this compound in Various Metabolomics Studies
| Sample Source | Analytical Method | Key Finding | Reference |
| Macroalgae (Sargassum cristaefolium) | GC-MS-based untargeted metabolomics | Identified as a component of the lipophilic extract. | nih.gov |
| Angelica sinensis | GC-MS | Relative content varied in different plant parts and growth stages. | researchgate.net |
| Phoenix dactylifera L. (Date Palm) | GC-MS | Detected in methanolic extracts of callus. | notulaebotanicae.ro |
| Wilckia maritima | GC-MS | Identified as a bioactive compound in the methanolic extract. | mdpi.com |
| Cocos nucifera (Coconut) | GC-MS | Identified as an active compound in virgin coconut oil. | researchgate.net |
Data Processing and Spectral Interpretation for Methyl Ester Identification
The identification of this compound from a complex GC-MS chromatogram relies on a combination of its retention time and its mass spectrum. The mass spectrum is a molecular fingerprint that arises from the fragmentation of the molecule upon electron ionization.
The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 294. Key fragment ions include those resulting from the loss of a methoxy (B1213986) group (M-31) and the McLafferty rearrangement. However, the electron ionization mass spectra of many positional isomers of octadecadienoic acid methyl esters are very similar, making definitive identification based on mass spectra alone challenging. Therefore, retention time data from high-resolution capillary columns are crucial for distinguishing between isomers.
For confident identification, the experimental mass spectrum and retention time are compared against those in spectral libraries such as the National Institute of Standards and Technology (NIST) Mass Spectral Library. notulaebotanicae.ronist.govnih.gov The NIST database contains the electron ionization mass spectrum for this compound, which can be used as a reference. nist.gov The combination of mass spectral matching and retention index data from columns of different polarities significantly improves the reliability of FAME identification.
In a study of Sterculia foetida oil, the mass spectrum of this compound showed an abundant molecular ion at m/z 294 and prominent ions for the loss of methanol (B129727) (m/z 263) and the McLafferty ion (m/z 220). While there was little evidence for ions that could definitively locate the double bonds, an ion at m/z 150 was noted as being more abundant in methylene-interrupted polyenoic fatty acids with an n-6 structure.
High-Performance Liquid Chromatography (HPLC) Techniques in Methyl Ester Analysis
HPLC provides a powerful alternative and complementary technique to GC for the analysis of FAMEs. It is particularly useful for the preparative separation of isomers and for the analysis of thermally labile compounds.
Separation Strategies for Fatty Acid Methyl Esters (FAMEs)
The separation of FAMEs by HPLC is typically achieved using either reversed-phase or silver-ion chromatography.
Reversed-phase HPLC (RP-HPLC) separates FAMEs based on their hydrophobicity. Longer chain and more saturated FAMEs are more retained on a non-polar stationary phase (e.g., C18) than shorter chain and more unsaturated ones. The separation of cis and trans isomers is also possible on C18 columns, with trans isomers generally eluting before their corresponding cis isomers. nih.gov Isocratic elution with a mobile phase such as acetonitrile (B52724) can be used to separate cis- and trans-isomers of C18:2 methyl esters. nih.gov For instance, a study demonstrated the separation of various unsaturated FAMEs, including C18 dienes, using a Nucleosil C18 column with acetonitrile as the mobile phase. researchgate.net
Silver-ion HPLC (Ag+-HPLC) is a highly effective technique for separating FAMEs based on the number, position, and configuration of their double bonds. The silver ions impregnated on the stationary phase interact with the π-electrons of the double bonds, leading to differential retention. This allows for the separation of isomers that are difficult to resolve by other methods. Ag+-HPLC has been successfully used to separate various octadecadienoic acid methyl ester isomers. nih.govnih.gov A combination of RP-HPLC and Ag+-HPLC can be a powerful tool for the isolation of pure FAME isomers from complex mixtures. nih.gov
In a notable study, (7Z,10Z)-7,10-octadecadienoic acid methyl ester was isolated from the mushroom Calvatia nipponica using a combination of silica (B1680970) column chromatography and semi-preparative HPLC with a phenyl-hexyl column. nih.gov
Integration with Mass Spectrometry (HPLC-MS) for Structural Characterization
The coupling of HPLC with mass spectrometry (HPLC-MS) provides a powerful tool for the structural characterization of FAMEs. While GC-MS is excellent for volatile compounds, HPLC-MS can analyze a broader range of compounds, including those that are less volatile or thermally labile.
The identification of (7Z,10Z)-7,10-octadecadienoic acid methyl ester isolated from Calvatia nipponica was confirmed by comparison of its spectroscopic data with previously reported data, along with LC/MS analysis. nih.govresearchgate.net This demonstrates the utility of HPLC-MS in confirming the identity of isolated compounds. The use of tandem mass spectrometry (HPLC-MS/MS) can provide even more detailed structural information through the analysis of fragmentation patterns. While specific HPLC-MS/MS fragmentation data for this compound is not extensively detailed in the reviewed literature, the technique is widely applied for the structural elucidation of fatty acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of fatty acid methyl esters, including this compound. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon framework and the chemical environment of its hydrogen atoms, confirming the position of double bonds and the ester functional group.
While a complete, peer-reviewed NMR spectral assignment specifically for this compound is not widely published, its structure can be confidently interpreted by comparing its expected spectral features with those of closely related and well-documented isomers, such as conjugated linoleic acid (CLA) methyl esters. researchgate.netaocs.org The analysis of various octadecadienoic acid methyl esters reveals characteristic chemical shifts that are instrumental in structural verification. aocs.orgmagritek.com
Key expected signals in the ¹H and ¹³C NMR spectra of this compound would include:
Methyl Ester Group: A sharp singlet in the ¹H NMR spectrum around 3.6-3.7 ppm and a ¹³C signal around 51-52 ppm are characteristic of the methoxy protons (-OCH₃) and carbon, respectively. magritek.com
Olefinic Protons: The protons directly on the double bonds (-CH=CH-) are expected to appear in the ¹H NMR spectrum as a complex multiplet between 5.3 and 6.5 ppm. aocs.org The precise shift and multiplicity depend on the cis/trans configuration of the double bonds.
Allylic and Bis-allylic Protons: Protons on the carbons adjacent to the double bonds (e.g., at C-6, C-9, C-12) and between the double bonds (at C-8) would have distinct chemical shifts. Bis-allylic protons are particularly deshielded and are crucial for confirming the non-conjugated nature of the diene system.
Aliphatic Chain: The long chain of methylene (B1212753) groups (-(CH₂)n-) typically produces a large, overlapping signal around 1.3 ppm in the ¹H spectrum, while the terminal methyl group (CH₃-) appears as a triplet around 0.9 ppm. magritek.com
Public databases provide foundational spectral information, confirming the compound's identity through techniques like GC-MS and listing the availability of ¹³C NMR spectra. nih.govnist.gov The interpretation of these spectra relies on established principles from the analysis of similar FAMEs. researchgate.netnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound
| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl Ester | -COOCH₃ | ~ 3.67 | ~ 51.4 |
| Carbonyl | -C =O | - | ~ 174.3 |
| Olefinic | =CH- | ~ 5.3 - 5.5 | ~ 128 - 132 |
| Methylene (Chain) | -(CH₂)n- | ~ 1.2 - 1.6 | ~ 25 - 34 |
| Allylic | =CH-CH₂ - | ~ 2.05 | ~ 27.2 |
| Bis-Allylic | =CH-CH₂ -CH= | ~ 2.80 | ~ 25.6 |
| Terminal Methyl | -CH₂CH₃ | ~ 0.88 | ~ 14.1 |
Note: Predicted values are based on spectral data for isomeric and related fatty acid methyl esters. aocs.orgmagritek.com
Sample Preparation Strategies for Methyl Ester Analysis
The accuracy of any analysis of this compound is fundamentally dependent on the quality of the sample preparation. This involves extracting the lipid fraction from its source and converting the parent fatty acids into their methyl ester derivatives for analysis, typically by gas chromatography (GC).
Extracting lipids from diverse biological materials—such as tissues, microorganisms, or oils—requires robust protocols that can efficiently separate lipids from other cellular components like proteins and carbohydrates. While the conventional Folch method, which uses a chloroform-methanol-water system, has been a longstanding technique, it can be labor-intensive. sigmaaldrich.com
Modern advancements have focused on creating more streamlined and efficient extraction processes.
Single-Step Extraction Kits: Commercial kits are available that simplify the extraction process. sigmaaldrich.com These systems often use a specialized extraction solvent containing an internal standard and a filter syringe that preferentially elutes the lipid-containing layer, thereby eliminating the need for centrifugation and manual pipetting of the solvent layers. sigmaaldrich.com
Reactive Extraction: This advanced approach, also known as in-situ transesterification, combines the extraction and derivatization steps into a single process. acs.orgnih.gov The raw, lipid-containing biomass is directly treated with a solvent (like methanol) and a catalyst, which simultaneously extracts the lipids and converts them to FAMEs. acs.orgnih.gov This method significantly reduces time, complexity, and the volume of solvents required compared to traditional multi-step procedures. acs.org The choice of solvent (e.g., methanol, n-hexane, or mixtures) and catalyst is optimized to maximize the yield from a specific source material. acs.orgnih.gov
Table 2: Comparison of Fatty Acid Extraction Methodologies
| Method | Key Steps | Advantages | Disadvantages | Source(s) |
| Conventional (e.g., Folch) | Homogenization in solvent, phase separation via centrifugation, collection of lipid layer. | Well-established, effective for a wide range of samples. | Time-consuming, requires large solvent volumes, multiple manual transfers. | sigmaaldrich.com |
| Single-Step Kit | Homogenization in extraction solvent, elution through a specialized filter syringe. | Fast, reduced solvent use, eliminates centrifugation and pipetting steps. | May be costlier, dependent on proprietary components. | sigmaaldrich.com |
| Reactive Extraction | Single-step reaction of biomass with alcohol/catalyst to extract and transesterify lipids simultaneously. | Highly efficient, minimizes time and solvent consumption, simplifies workflow. | Requires careful optimization of reaction conditions (temperature, catalyst, time). | acs.orgnih.gov |
Derivatization of fatty acids to their corresponding methyl esters is crucial for GC analysis, as it increases their volatility and reduces the polarity of the carboxyl group, leading to better chromatographic separation. sigmaaldrich.comnih.gov
In-Situ Transesterification: This technique is a cornerstone of modern FAME analysis due to its speed and simplicity. capes.gov.br A common and effective method involves direct treatment of the lipid-containing sample with a methanolic base (e.g., NaOH or KOH) to hydrolyze the lipids, followed by the addition of an acid catalyst, such as boron trifluoride (BF₃) in methanol or methanolic HCl, to complete the methylation of all free fatty acids. capes.gov.brnih.govaocs.org This two-stage heating process ensures a comprehensive conversion of lipids to FAMEs directly in the reaction vial, making it suitable for a wide variety of sample types, from tissues to processed foods. capes.gov.br Procedures have been developed for whole biomass, eliminating the need for a separate lipid extraction step and providing a more accurate reflection of the total fatty acid profile. nrel.govunt.eduosti.gov
Advanced Derivatization for Enhanced Detection: To address specific analytical challenges, more advanced derivatization strategies have been developed. A significant issue in FAME analysis is distinguishing between FAMEs that were originally present in the sample and those that were generated from free fatty acids (FAs) during the derivatization process. nih.govchromatographyonline.com An innovative solution is the use of isotope-labeling in-situ derivatization. nih.govchromatographyonline.com By using a deuterated alcohol like deuterated methanol (CD₃OD) for the esterification, the FAs are converted to deuterated FAMEs. These can be differentiated from the naturally occurring, non-deuterated FAMEs by their mass shift (+3 m/z) in a mass spectrometer, allowing for the simultaneous and distinct quantification of both compound classes in a single GC-MS run. nih.govchromatographyonline.com
Table 3: Common Derivatization Techniques for FAME Analysis
| Technique / Reagent | Mechanism | Application / Advantage | Source(s) |
| Boron Trifluoride (BF₃) - Methanol | Acid-catalyzed esterification of free fatty acids and transesterification of lipids. | Highly effective and common reagent, particularly after an initial saponification step. | nih.govcapes.gov.brrestek.com |
| Methanolic HCl | Acid-catalyzed reaction prepared from acetyl chloride or bubbling HCl gas in methanol. | Effective for both esterification and transesterification; often used with overnight incubation. | nih.govaocs.org |
| Base-Catalyzed (e.g., NaOCH₃) | Base-catalyzed transesterification of glycerolipids. | Very fast reaction under mild conditions, but does not methylate free fatty acids. | nih.govnih.gov |
| In-Situ (Base/Acid) | Sequential saponification (e.g., NaOH/Methanol) and methylation (e.g., BF₃/Methanol) in one vial. | Rapid, simple, reduces sample handling and solvent use, suitable for complex matrices. | capes.gov.br |
| Isotope-Labeling (e.g., CD₃OD) | In-situ esterification using a deuterated alcohol. | Allows for differentiation between native FAMEs and FAMEs derived from free fatty acids via MS. | nih.govchromatographyonline.com |
Biosynthetic Pathways and Metabolic Transformations of 7,10 Octadecadienoic Acid, Methyl Ester in Research
Investigation of Enzymatic Mechanisms and Catalytic Processes in Biological Systems
The formation of 7,10-Octadecadienoic acid, methyl ester, like other fatty acid methyl esters (FAMEs), is the result of specific enzymatic activities that either build the unsaturated fatty acid backbone and then esterify it, or modify a pre-existing fatty acid. The two primary enzymatic processes involved are desaturation and esterification/transesterification.
Fatty Acid Desaturation: The introduction of double bonds into a saturated fatty acid chain is a critical step catalyzed by a family of enzymes known as fatty acid desaturases (FADs). frontiersin.orgnih.govnih.gov These enzymes are responsible for creating the double bonds at the specific 7 and 10 positions along the 18-carbon (octadecanoic) chain. Desaturases are typically membrane-bound, non-heme di-iron enzymes that perform a highly energy-demanding dehydrogenation reaction. frontiersin.orgnih.gov This process requires molecular oxygen and electrons, which are usually transferred from NAD(P)H via an electron transport chain involving cytochrome b5. nih.gov
The mechanism of desaturation is both regio- and stereoselective, meaning the enzyme introduces a double bond at a precise location and with a specific cis/trans geometry. nih.gov The enzyme's active site contains a diiron center that activates molecular oxygen to abstract hydrogen atoms from adjacent methylene (B1212753) groups on the fatty acid chain, forming a double bond. nih.gov While Δ9, Δ6, and Δ12 desaturases are commonly studied, the specific enzymes responsible for creating the non-methylene-interrupted double bond pattern at Δ7 and Δ10 are less common but crucial for the synthesis of this particular fatty acid.
Esterification and Transesterification: Once the 7,10-octadecadienoic acid is formed, it must be converted to its methyl ester form. This is achieved through two primary lipase-catalyzed reactions:
Esterification: A lipase (B570770) enzyme catalyzes the reaction between the free fatty acid (7,10-octadecadienoic acid) and an alcohol, in this case, methanol (B129727), to form the methyl ester and water. researchgate.netyoutube.com
Transesterification: If the fatty acid is already incorporated into a triglyceride (an ester of glycerol), a lipase can catalyze the exchange of the glycerol (B35011) backbone for methanol, directly producing FAMEs and glycerol. nih.govnih.gov This process is widely utilized in industrial biodiesel production and occurs in biological systems as well. mdpi.com
Lipases are versatile enzymes that can function in both aqueous and non-aqueous environments, making them effective catalysts for these transformations. researchgate.netresearchgate.net The efficiency of these reactions is influenced by several factors, including temperature, the molar ratio of alcohol to oil, and the water content of the system. mdpi.com
| Process | Enzyme Family | Substrates | Products | Key Features |
| Desaturation | Fatty Acid Desaturases (FADs) | Saturated/Monounsaturated Fatty Acyl-CoA | Unsaturated Fatty Acyl-CoA | Requires O₂, NAD(P)H, Cytochrome b5; Regio- and stereoselective |
| Esterification | Lipases | Free Fatty Acid, Methanol | Fatty Acid Methyl Ester, Water | Reversible reaction |
| Transesterification | Lipases | Triglyceride, Methanol | Fatty Acid Methyl Esters, Glycerol | Efficient conversion of oils to FAMEs |
Elucidation of Precursor Metabolism and Fatty Acid Desaturation Pathways
Research into the biosynthesis of 7,10-octadecadienoic acid has revealed that it is a non-methylene-interrupted fatty acid (NMIFA), meaning its double bonds are not separated by a single methylene (-CH2-) group as is common in polyunsaturated fatty acids like linoleic acid. nih.gov This unusual structure points to specialized biosynthetic pathways.
Studies have identified two main routes for its formation: the modification of existing polyunsaturated fatty acids or the de novo synthesis involving specific desaturases.
Chain-Shortening of Linoleic Acid: A significant pathway identified in insects involves the precursor molecule linoleic acid (9,12-octadecadienoic acid). A study on the moth Chilecomadia valdiviana demonstrated that its sex pheromone, (7Z,10Z)-7,10-hexadecadienal, is synthesized from dietary linoleic acid. nih.govnih.gov The biosynthesis proceeds through the chain-shortening of linoleic acid by two carbons, likely via β-oxidation, which transforms the C9 and C12 double bonds into C7 and C10 double bonds, respectively. nih.gov This strongly implies that 7,10-octadecadienoic acid is a direct intermediate in this pathway, derived from the more common linoleic acid. Linoleic acid itself can be obtained from the diet or, in some organisms, synthesized from stearic acid. nih.gov
De Novo Synthesis via Specific Desaturases: An alternative pathway involves the sequential desaturation of a saturated fatty acid precursor, stearic acid (18:0). This route would require the action of specialized desaturases capable of introducing double bonds at the Δ7 and Δ10 positions. While less common than Δ9 desaturases, evidence for such enzymes exists. For example, research has identified a FADS1 (fatty acid desaturase 1) gene product that exhibits Δ7 desaturase activity, converting 11-eicosenoic acid (20:1n-9) to 7,11-eicosadienoic acid (20:2n-9/13). nih.gov The existence of such enzymes suggests that a similar mechanism could act on an 18-carbon chain. The pathway would likely proceed as follows:
Stearic Acid (18:0) is desaturated by a Δ10-desaturase to form 10-octadecenoic acid (18:1).
10-Octadecenoic acid is then desaturated by a Δ7-desaturase to yield 7,10-octadecadienoic acid (18:2).
The final step is the esterification of the free fatty acid to its methyl ester form via a lipase, as described in the previous section.
| Pathway | Precursor | Key Process | Intermediate(s) | Resulting Acid |
| Modification Pathway | Linoleic Acid (9,12-18:2) | β-oxidation (Chain Shortening) | (7Z,10Z)-7,10-Hexadecadienoate | 7,10-Octadecadienoic Acid |
| De Novo Pathway | Stearic Acid (18:0) | Sequential Desaturation | 10-Octadecenoic Acid | 7,10-Octadecadienoic Acid |
Comparative Biochemical Routes in Different Organisms (e.g., microalgae versus fungi)
The presence and biosynthetic routes of this compound vary across different biological kingdoms, highlighting diverse metabolic capabilities. While not a universally common fatty acid, its detection in specific species of microalgae, plants, and its structural relatives in fungi points to distinct evolutionary pathways.
In Microalgae and Cyanobacteria: Analysis of cyanobacteria has confirmed the presence of this compound. In one study, the methanolic extract of the cyanobacterium Limnothrix planktonica was found to contain this compound, albeit at a low relative concentration of 0.27%. nih.gov The presence of this NMIFA suggests that the enzymatic machinery required for its synthesis exists within this phylum. Other related fatty acids, such as 7-octadecenoic acid methyl ester and 7,10,13-hexadecatrienoic acid methyl ester, have been identified in the cyanobacterium Microcystis spp., further supporting the activity of Δ7 and Δ10 desaturases in these organisms. nih.gov The biosynthesis in microalgae likely follows a de novo pathway involving sequential desaturation, similar to the synthesis of other polyunsaturated fatty acids (PUFAs) in these organisms. nih.gov
In Fungi: Direct identification of 7,10-octadecadienoic acid in fungi is less common. Fungal fatty acid profiles are often dominated by major saturated and unsaturated fatty acids such as palmitic acid (16:0), oleic acid (18:1), and linoleic acid (18:2). osti.gov However, some fungi possess diverse desaturase systems. For instance, analysis of Aspergillus fumigatus has revealed the presence of other C18:2 isomers, including 8,11-octadecadienoic acid and 4,7-octadecadienoic acid. rsc.org While not the 7,10 isomer, this demonstrates the capacity of some fungi to produce a variety of non-methylene-interrupted fatty acids. The biosynthetic pathways in these organisms would rely on a unique repertoire of desaturase enzymes acting on C16 and C18 acyl chains.
In Plants: The compound has been clearly identified in certain plant species. GC-MS analysis of the leaves of the aquatic plant Pistia stratiotes detected 7,10-octadecadienoic acid methyl ester. researchgate.net Additionally, the related compound methyl 7,10-hexadecadienoate has been found in common beans. The biosynthesis of the structurally similar 7,10,13-hexadecatrienoic acid (16:3) in plants offers a comparative model. This fatty acid is synthesized in chloroplasts via what is known as the "prokaryotic pathway," which involves the stepwise desaturation of palmitic acid (16:0) attached to glycerolipids. frontiersin.org This suggests that plant-based synthesis of C18 NMIFAs could similarly occur through the action of specific desaturases on fatty acids within the chloroplast.
| Organism Group | Compound Presence | Likely Biosynthetic Route | Key Precursors | Related Compounds Found |
| Microalgae/Cyanobacteria | Yes, confirmed in Limnothrix planktonica. nih.gov | De novo sequential desaturation | Stearic Acid (18:0) | 7-Octadecenoic acid, 7,10,13-Hexadecatrienoic acid. nih.gov |
| Fungi | Not directly confirmed, but isomers are present. | De novo sequential desaturation | Palmitic Acid (16:0), Stearic Acid (18:0) | 8,11-Octadecadienoic acid, 4,7-Octadecadienoic acid. rsc.org |
| Plants | Yes, confirmed in Pistia stratiotes. researchgate.net | De novo sequential desaturation (Prokaryotic Pathway) / Modification of Linoleic Acid | Palmitic Acid (16:0), Linoleic Acid (18:2) | 7,10-Hexadecadienoate, 7,10,13-Hexadecatrienoic acid. frontiersin.org |
Metabolic Flux Analysis and Isotope Labeling Studies in Relevant Biological Systems
To precisely map and quantify the flow of carbon atoms through metabolic pathways leading to the synthesis of 7,10-Octadecadienoic acid, researchers employ advanced techniques like metabolic flux analysis (MFA) and isotope labeling. These methods provide a dynamic view of cellular metabolism that goes beyond the simple identification of intermediates.
Metabolic Flux Analysis (MFA): ¹³C-Metabolic Flux Analysis is a powerful technique used to determine intracellular reaction rates (fluxes) in living cells. nih.gov The methodology involves feeding the organism a substrate labeled with a stable isotope, such as ¹³C-glucose. As the organism metabolizes the labeled substrate, the ¹³C atoms are incorporated into various intermediates and final products, including fatty acids. By measuring the isotopic labeling patterns in these molecules, typically using mass spectrometry or NMR, researchers can computationally model and quantify the flow of carbon through the metabolic network. frontiersin.orgnih.gov This approach has been used to optimize fatty acid production in organisms like Saccharomyces cerevisiae and microalgae by identifying rate-limiting steps and competing pathways. frontiersin.orgresearchgate.net While a specific MFA study for 7,10-octadecadienoic acid production is not widely reported, the technique is broadly applicable to elucidate its biosynthetic flux from precursors like acetyl-CoA.
Isotope Labeling Tracer Studies: Isotope labeling is fundamental to MFA and can also be used in simpler tracer experiments to confirm precursor-product relationships. In these studies, a potential precursor molecule labeled with an isotope (e.g., deuterium (B1214612) [²H] or carbon-13 [¹³C]) is supplied to the biological system. The downstream products are then analyzed to see if they have incorporated the isotope.
A highly relevant example is the study of pheromone biosynthesis in the moth Chilecomadia valdiviana. Researchers applied deuterium-labeled linoleic acid (D₁₁-linoleic acid) to the pheromone gland. nih.gov Subsequent GC-MS analysis of the gland's contents revealed that the deuterium label was incorporated into the final pheromone product, (7Z,10Z)-7,10-hexadecadienal, and its putative fatty acyl precursor, (7Z,10Z)-7,10-hexadecadienoate. nih.gov This experiment provided direct evidence that linoleic acid is the precursor and is converted via a chain-shortening pathway.
Similarly, isotope labeling has been used to study the metabolism of related compounds. In one study, the bacterium Pseudomonas aeruginosa was used to produce 7,10-dihydroxyoctadecenoic acid. To understand the fragmentation patterns during mass spectrometry, researchers synthesized and analyzed ²H- and ¹⁸O-labeled isotopomers of this compound. nih.gov Such studies are crucial for definitively identifying metabolic pathways and understanding the underlying biochemical transformations.
Biosynthesis of Related Fatty Acid Methyl Esters and Positional Isomers
The biosynthesis of this compound is part of a larger metabolic network that produces a variety of fatty acids with different chain lengths, double bond positions, and configurations. The enzymes involved, particularly desaturases and elongases, often have overlapping but distinct specificities, leading to a diverse array of fatty acid products. Understanding the synthesis of positional isomers provides context for the unique formation of the 7,10-isomer.
Common Methylene-Interrupted Isomers: The most common and well-studied C18:2 isomer is linoleic acid (9,12-octadecadienoic acid). Its biosynthesis is a cornerstone of fatty acid metabolism in many organisms. It is typically synthesized from oleic acid (9-octadecenoic acid) by the action of a Δ12-desaturase. This enzyme introduces a second double bond, creating the characteristic methylene-interrupted diene system. Oleic acid itself is produced from stearic acid (18:0) by a Δ9-desaturase. This pathway is foundational in plants and other eukaryotes.
Other Non-Methylene-Interrupted (NMI) Isomers: The biosynthesis of other NMI isomers highlights the diversity of desaturase enzymes. For example, some fungi are known to produce isomers such as 8,11-octadecadienoic acid and 4,7-octadecadienoic acid. rsc.org The formation of these compounds requires desaturases with Δ8, Δ11, Δ4, and Δ7 specificities, respectively, acting on C18 fatty acid chains. The presence of these varied isomers within a single organism or across different species demonstrates the evolutionary diversification of the fatty acid desaturase enzyme family.
The table below compares the biosynthetic origins of 7,10-octadecadienoic acid with its most common positional isomer, linoleic acid.
| Feature | 7,10-Octadecadienoic Acid | 9,12-Octadecadienoic Acid (Linoleic Acid) |
| Double Bond Pattern | Non-Methylene-Interrupted (NMI) | Methylene-Interrupted |
| Primary Precursor(s) | Linoleic Acid (via chain shortening) or Stearic Acid (via de novo desaturation) | Oleic Acid (9-18:1) |
| Key Desaturase(s) | Δ7- and Δ10-desaturases (hypothesized) | Δ12-desaturase |
| Significance | Relatively rare, found in specific insects, plants, and cyanobacteria | Abundant, essential fatty acid in many organisms |
The study of these related isomers shows that while the core machinery of fatty acid synthesis (fatty acid synthase) and modification (desaturases, elongases) is conserved, the specificity of these enzymes dictates the final profile of fatty acids produced by an organism. The unique 7,10- double bond arrangement is a result of either a specialized chain-shortening process acting on a common precursor or the evolution of desaturases with uncommon positional specificity.
Chemical Synthesis and Derivatization Research for 7,10 Octadecadienoic Acid, Methyl Ester
Laboratory-Scale Synthesis Protocols for Specific Isomers
The synthesis of specific isomers of 7,10-Octadecadienoic acid, methyl ester, particularly with defined geometries, is a complex task that requires precise stereocontrol. Research in this area is foundational for creating the pure standards necessary for analytical and biological studies.
Stereoselective Synthesis of Defined Geometric Isomers (e.g., (7E,10E)-isomer)
Detailed, publicly accessible laboratory-scale synthesis protocols specifically for methyl (7E,10E)-7,10-octadecadienoate are not extensively documented in mainstream chemical literature. The existence and basic properties of the (7E,10E)-isomer are confirmed in chemical databases like the NIST WebBook. nist.govnist.gov However, the synthesis of non-conjugated dienoic esters with specific E/Z configurations typically involves multi-step processes utilizing stereoselective reactions.
General synthetic strategies for related fatty acid isomers often employ methods such as:
Wittig or Horner-Wadsworth-Emmons reactions: To control the geometry of the newly formed double bonds.
Alkyne chemistry: Semi-hydrogenation of alkynes using specific catalysts (e.g., Lindlar's catalyst for Z-alkenes or sodium in liquid ammonia (B1221849) for E-alkenes) is a common route to creating defined double bonds.
Cross-coupling reactions: Palladium- or ruthenium-catalyzed reactions can be used to join smaller fragments together with high stereoselectivity.
For instance, the synthesis of a different isomer, methyl 9(Z),11(E)-octadecadienoate, has been achieved through the elimination reaction of a 12-bromo-9(Z)-octadecenoic acid methyl ester derivative, demonstrating the high positional and stereospecificity required for such syntheses. google.com These approaches highlight the chemical precision necessary to produce a specific geometric isomer like the (7E,10E) variant.
Development of Synthetic Routes for Analogues and Related Compounds
The development of synthetic routes for analogues of this compound, is crucial for structure-activity relationship (SAR) studies and for developing new research tools. Analogues can be designed with variations in chain length, the position of double bonds, or the introduction of other functional groups (e.g., hydroxyl groups, cyclopropane (B1198618) rings).
While specific synthetic routes for analogues of the 7,10-isomer are not widely published, the principles can be inferred from the synthesis of other fatty acid analogues. For example, the synthesis of analogues of other octadecenoic acids has been used to probe biological activity. The general approach involves building a carbon skeleton and strategically introducing functional groups and unsaturation. This modular approach allows for the creation of a library of related compounds to investigate the structural features necessary for a particular biological or chemical effect.
Chemoenzymatic Approaches to Methyl Ester Synthesis and Transformation
Chemoenzymatic methods, which utilize enzymes as catalysts, offer a green and highly selective alternative to traditional chemical synthesis for producing fatty acid methyl esters (FAMEs). Lipases are the most common enzymes used for this purpose.
The synthesis of this compound can be achieved via lipase-catalyzed esterification of the parent carboxylic acid with methanol (B129727). This process is an equilibrium reaction where water is produced as a byproduct. Performing this reaction in a non-aqueous solvent or under conditions that remove water can drive the reaction toward the ester product.
Key research findings in lipase-catalyzed esterification include:
Enzyme Specificity: Different lipases exhibit varying levels of efficiency depending on the fatty acid's structure, such as chain length and the position of unsaturation. nih.gov For example, lipases from Candida antarctica (often immobilized as Novozym 435) are known for their broad substrate scope and high efficiency. nih.gov
Reaction Medium: While traditionally performed in organic solvents like hexane, recent innovations have enabled lipase-catalyzed esterification in aqueous environments. nih.govrsc.org This is achieved by using designer surfactants that form nanomicelles in water, creating a microenvironment where the enzyme can function effectively and hydrolysis is minimized. nih.govrsc.org
Competing Reactions: In some enzymatic systems, particularly those involving complex substrates, unexpected side reactions can occur. For instance, in a reactive natural deep eutectic solvent (NADES) composed of choline (B1196258) chloride and glucose, lipase (B570770) was found to catalyze the esterification of the choline chloride component instead of the target glucose. rsc.org This highlights the importance of carefully selecting the reaction system to ensure the desired product is formed.
Below is a table summarizing various lipases and their characteristics relevant to fatty acid esterification.
| Lipase Source | Common Name / Product | Key Characteristics | Reference |
| Rhizomucor miehei | Lipozyme IM 20 | Immobilized lipase, effective for various fatty acids. | nih.gov |
| Candida antarctica | Novozym 435 | Immobilized lipase with broad substrate specificity and high stability. | nih.gov |
| Pseudomonas cepacia | Lipase PS-D | Shows variable efficiency depending on substrate structure. | nih.gov |
| Aspergillus niger | Lipase A-12 | Can exhibit poor biocatalytic behavior with certain acetylenic fatty acids. | nih.gov |
Derivatization for Analytical and Research Purposes
Derivatization is a cornerstone of modern analytical chemistry, used to modify an analyte to make it more suitable for separation and detection. For 7,10-Octadecadienoic acid, conversion to its methyl ester is itself a primary form of derivatization that facilitates analysis by gas chromatography.
Standardization and Calibration in Quantitative Analytical Research
Accurate quantification of this compound, in a sample relies on the use of pure analytical standards for calibration. Certified reference materials (CRMs) of specific FAME isomers are used to create calibration curves, which plot the instrument's response against a series of known concentrations. sigmaaldrich.com
The process typically involves:
Preparing a series of standard solutions with precisely known concentrations of pure this compound.
Analyzing these standards using a technique like Gas Chromatography-Mass Spectrometry (GC-MS).
Plotting the peak area (instrument response) against the concentration for each standard to generate a calibration curve.
Analyzing the unknown sample under the identical conditions.
Using the measured peak area from the unknown sample and the calibration curve equation to determine the concentration of the analyte.
This methodology is standard practice for the quantitative analysis of FAMEs in various matrices. nih.gov The high correlation coefficients (often >0.99) obtained for calibration curves of FAME standards ensure the validity and accuracy of the quantification. nih.gov
Modifications for Enhanced Detection in Advanced Spectrometric Methods
Beyond simple esterification, further derivatization can be employed to enhance detection sensitivity and specificity in advanced spectrometric methods, particularly mass spectrometry (MS). nih.gov
Improving Chromatographic Behavior and Volatility: The primary reason for converting 7,10-Octadecadienoic acid to its methyl ester is to increase its volatility and reduce its polarity. This makes the molecule amenable to GC analysis, where it would otherwise perform poorly or not elute at all from the column. gcms.czthepharmajournal.com
Enhancing Ionization and Sensitivity:
Electron Ionization (EI): In standard GC-MS, EI is used to fragment molecules. While the resulting fragmentation pattern is excellent for identification via library searching (e.g., NIST library), unsaturated FAMEs like this compound, often show a weak or absent molecular ion peak, which can complicate unambiguous identification. thepharmajournal.comjeol.com
Soft Ionization: Techniques like Field Ionization (FI) or Chemical Ionization (CI) are "softer" and produce a clear, abundant molecular ion with minimal fragmentation. jeol.com Combining EI data (for fragmentation pattern) with FI or CI data (for molecular weight confirmation) provides a much higher degree of confidence in identification. jeol.com
Chemical Derivatization for MS: For even greater sensitivity in MS, especially in liquid chromatography-mass spectrometry (LC-MS), derivatizing agents can be used to attach a chemical tag to the molecule that is easily ionized. nih.gov For example, while not standard for FAMEs, other types of analytes are derivatized to improve their detection limits significantly. nih.govnih.govlipidmaps.org This "derivatization-enhanced detection strategy" is a powerful tool for analyzing trace-level compounds. nih.gov
The table below outlines different analytical methods and their utility in the analysis of this compound.
| Analytical Technique | Purpose | Key Advantage | Reference |
| GC-EI-MS | Identification & Quantification | Provides a reproducible fragmentation pattern for library matching. | nih.govthepharmajournal.com |
| GC-FI-MS | Molecular Weight Confirmation | Generates a strong molecular ion peak, confirming the mass of the intact molecule. | jeol.com |
| GCxGC-TOFMS | Isomer Separation | Comprehensive two-dimensional GC provides superior separation of complex isomer mixtures. | gcms.cz |
| LC-MS/MS | High-Specificity Quantification | Can be used with derivatization to enhance sensitivity for trace analysis. | mdpi.com |
Stereochemical Aspects and Isomeric Research of 7,10 Octadecadienoic Acid, Methyl Ester
Characterization of Geometric Isomers (cis/trans) and Their Significance in Research Materials
Cis isomers introduce a kink in the fatty acid chain, while trans isomers have a more linear shape, similar to saturated fatty acids. This structural difference affects the packing of the molecules, influencing properties like melting point and membrane fluidity. In research, the presence of trans fatty acids, often formed during industrial hydrogenation of vegetable oils, is of particular interest due to their association with adverse health effects. gcms.cz
The characterization of these isomers often involves a combination of chromatographic and spectroscopic techniques. Gas chromatography (GC), particularly with highly polar capillary columns, can separate different geometric isomers. sigmaaldrich.comnih.gov Spectroscopic methods like proton nuclear magnetic resonance (¹H-NMR) are invaluable for confirming the configuration of the double bonds. For instance, the coupling constants of the olefinic protons are characteristically different for cis (smaller coupling constants) and trans (larger coupling constants) isomers. blogspot.com
The significance of accurately characterizing these isomers in research materials is paramount. For example, in nutritional studies, the biological effects of cis and trans isomers of octadecadienoic acids can differ markedly. Studies have shown that the geometric configuration influences how these fatty acids are metabolized, with trans isomers potentially being directed more towards oxidation for energy rather than being incorporated into triacylglycerols. nih.gov Therefore, having well-characterized isomeric standards is essential for reliable experimental outcomes.
Positional Isomerism in Octadecadienoic Acid Methyl Esters and Analytical Differentiation
Beyond geometric isomerism, octadecadienoic acid methyl esters also exhibit positional isomerism, where the double bonds are located at different positions along the 18-carbon chain. For instance, linoleic acid methyl ester (methyl 9,12-octadecadienoate) is a well-known positional isomer of 7,10-octadecadienoic acid methyl ester. nist.gov Other positional isomers found in nature and in processed fats and oils include those with double bonds at the 5,9 and 6,9 positions, among others. fao.orgnih.gov
Analytical differentiation of these positional isomers is a significant challenge because they often have very similar physical properties and identical mass-to-charge ratios. Mass spectrometry (MS) alone, especially with standard electron ionization, provides limited information to pinpoint the exact location of the double bonds in the fatty acid chain. acs.org
To overcome this, derivatization techniques are often employed prior to GC-MS analysis. However, advanced MS techniques are also being developed. For example, certain chemical ionization methods can generate diagnostic ions that help in locating the double bonds.
Gas chromatography is a powerful tool for separating positional isomers, especially when using long, polar capillary columns. fao.orgrsc.org The elution order on these columns is influenced by the position of the double bonds. Combining high-resolution GC with MS provides a robust method for both separating and identifying positional isomers in complex mixtures. nih.gov
Table 1: Common Positional Isomers of Octadecadienoic Acid Methyl Ester and Their Double Bond Positions
| Isomer Name | Double Bond Positions |
| 7,10-Octadecadienoic acid, methyl ester | 7, 10 |
| Linoleic acid, methyl ester | 9, 12 |
| 6,9-Octadecadienoic acid, methyl ester | 6, 9 |
| 5,9-Octadecadienoic acid, methyl ester | 5, 9 |
This table presents a selection of common positional isomers to illustrate the concept.
Advanced Methods for Separating and Identifying Complex Isomeric Mixtures
The analysis of complex mixtures containing multiple geometric and positional isomers of octadecadienoic acid methyl ester requires sophisticated analytical strategies. No single technique can typically resolve all isomers in a complex sample. rsc.org
Gas Chromatography (GC): Two-dimensional GC (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. gcms.cz By using two columns with different selectivities, it is possible to resolve co-eluting peaks and achieve a more detailed fatty acid profile. The use of highly polar ionic liquid capillary columns has also proven effective in separating a wide range of fatty acid methyl ester (FAME) isomers, including geometric isomers of linoleic acid. mdpi.comresearchgate.net
Silver Ion Chromatography (Argentation Chromatography): This technique, often used in thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), separates unsaturated compounds based on the number, position, and geometry of their double bonds. nih.govnih.gov The silver ions interact with the π-electrons of the double bonds, and this interaction is stronger for cis isomers than for trans isomers, allowing for their separation.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR): High-resolution NMR, particularly ¹³C-NMR, can provide detailed structural information, including the precise location of double bonds. blogspot.com While ¹H-NMR is excellent for distinguishing cis and trans configurations, ¹³C-NMR can help differentiate positional isomers. nih.gov
Mass Spectrometry (MS): While standard EI-MS is limited, newer MS techniques are more powerful. Methods involving chemical ionization with specific reagents or techniques like ozone-induced dissociation (OzID) can fragment the molecule at the double bond, allowing for their unambiguous localization. rsc.org
The combination of these advanced methods, such as argentation chromatography followed by GC-MS, provides a powerful workflow for the comprehensive analysis of complex isomeric mixtures. nih.gov
Table 2: Comparison of Advanced Analytical Methods for Isomer Separation
| Method | Principle | Application in Isomer Analysis |
| GCxGC-TOFMS | Two-dimensional gas chromatography coupled with time-of-flight mass spectrometry. | Enhanced separation of complex FAME mixtures, resolving co-eluting positional and geometric isomers. gcms.cz |
| Argentation HPLC | HPLC using a stationary phase impregnated with silver ions. | Separates isomers based on number, geometry, and position of double bonds. Effective for isolating specific isomers. nih.govresearchgate.net |
| ¹³C-NMR Spectroscopy | Measures the magnetic properties of ¹³C nuclei. | Provides detailed structural information to differentiate positional isomers. blogspot.com |
| Ozone-Induced Dissociation (OzID) MS | Mass spectrometry technique that uses ozone to cleave C=C bonds. | Allows for unambiguous determination of double bond positions. rsc.org |
Stereochemical Influence on Enzymatic Recognition in Biosynthetic Studies
The stereochemistry of fatty acids, including both the position and the geometric configuration of double bonds, plays a crucial role in their interaction with enzymes. Enzymes involved in fatty acid metabolism, such as desaturases and elongases, often exhibit high specificity for their substrates.
In the biosynthesis of polyunsaturated fatty acids, desaturases introduce double bonds at specific positions and with a specific (cis) geometry. For instance, the Δ12-desaturase acts on oleic acid (a C18:1 fatty acid) to produce linoleic acid (a C18:2 fatty acid) by introducing a cis double bond at the 12th position. nih.gov The enzyme's active site is structured to accommodate the substrate in a precise orientation, making it highly selective for both the position and the resulting stereochemistry of the new double bond.
The geometric configuration of the substrate is also critical. Studies comparing the metabolism of cis and trans isomers of octadecenoic and octadecadienoic acids have shown that enzymes in metabolic pathways, such as those for oxidation and esterification, can differentiate between these isomers. nih.gov For example, some studies suggest that trans isomers are more readily oxidized, whereas cis isomers are preferentially incorporated into lipids like triacylglycerols. nih.gov
This enzymatic selectivity is fundamental to the structure and function of biological membranes and signaling molecules derived from fatty acids. The precise stereochemistry of fatty acids like 7,10-octadecadienoic acid and its isomers dictates their suitability as substrates for various enzymes, thereby controlling their metabolic fate and biological function. nih.govoup.com
Contribution of 7,10 Octadecadienoic Acid, Methyl Ester Research to Academic Disciplines
Advancements in Natural Product Chemistry and Phytochemical Research
Research into 7,10-octadecadienoic acid, methyl ester has significantly expanded the understanding of the chemical composition of numerous organisms. Its identification as a phytochemical component in a variety of plant species has been a key aspect of this advancement. The compound has been isolated and identified from various plant and aquatic sources, contributing to the growing database of natural products.
For instance, it has been identified in the hydroethanolic extract of the leaves of Pistia stratiotes L., an invasive aquatic plant. researchgate.net Similarly, it was found as a constituent in the seed oil of Sterculia foetida L., where it was identified as a methyl ester of linoleic acid. The compound has also been detected in the ethanolic extract of Varthemia candicans. d-nb.info Further phytochemical screenings have confirmed its presence in the leaf extracts of Jatropha curcas and the tuber extracts of Solena amplexicaulis. nih.govnih.gov The identification of this compound in these and other natural sources underscores its role in the chemical makeup of these organisms and provides a basis for further phytochemical research.
Below is a table summarizing some of the natural sources where this compound has been identified:
| Organism | Part of Organism | Type of Extract |
| Pistia stratiotes L. | Leaves | n-butanol fractionated hydroethanolic extract |
| Sterculia foetida L. | Seed | Fixed oil |
| Varthemia candicans | Not specified | Ethanolic extract |
| Jatropha curcas | Leaves | Methanol (B129727) extract |
| Solena amplexicaulis | Tuber | Methanolic extract |
| Stellera chamaejasme | Not specified | Not specified |
| Limnothrix planktonica SN3 | Not specified | Methanolic extract |
Applications in Lipid Chemistry and Biochemistry Research
In the fields of lipid chemistry and biochemistry, this compound is studied as a fatty acid methyl ester (FAME), which are crucial for the analysis of fatty acid profiles in biological samples. The conversion of fatty acids to their methyl esters is a standard procedure for their analysis by gas chromatography. nih.gov
The study of this compound, often in conjunction with its isomers, provides valuable insights into lipid metabolism and the composition of complex lipid mixtures. For example, research on the seed oil of Sterculia foetida identified this compound, referred to as methyl linoleate (B1235992), as a major unsaturated fatty acid, highlighting its significance in the lipid profile of the seed. The analysis of its mass spectrum helps in distinguishing it from other isomeric octadecadienoic acid methyl esters. Furthermore, studies comparing the chromatographic characteristics of different octadecadienoic acid isomers and their methyl esters are critical for accurate determination in biological materials like human serum.
The compound's presence in various organisms, from cyanobacteria to plants, makes it a relevant molecule for comparative lipidomic studies. researchgate.netekb.eg Its identification helps in characterizing the lipid composition of these organisms and understanding the diversity of fatty acids in nature.
Role in Analytical Chemistry Method Development and Validation
The chemical compound this compound plays a role in the development and validation of analytical chemistry methods, particularly in the field of chromatography. Gas chromatography-mass spectrometry (GC-MS) is a primary technique used for the identification and quantification of this and other fatty acid methyl esters in various samples. nih.govnih.gov
In GC-MS analysis, the retention time and the mass spectrum of a compound are its key identifiers. The mass spectrum of this compound shows a characteristic molecular ion peak (m/z = 294) and other prominent fragment ions that help in its structural elucidation and differentiation from its isomers. nist.gov The National Institute of Standards and Technology (NIST) Chemistry WebBook provides reference data for its mass spectrum and gas chromatography retention indices, which are essential for its accurate identification in complex mixtures. nist.govnist.gov
The analysis of fatty acid composition in biological samples often involves the preparation of fatty acid methyl esters (FAMEs), and methods for this preparation are continuously being refined. nih.gov The accurate identification of individual FAMEs like this compound is crucial for the validation of these analytical methods. For example, studies on human serum have highlighted the challenges and the need for robust analytical techniques to distinguish between different isomers of octadecadienoic acid methyl esters.
Insights into Microbial and Plant Metabolism Studies
The detection of this compound in various microorganisms and plants has provided valuable insights into their metabolic pathways. In microbial studies, this compound has been identified in cyanobacteria, suggesting its involvement in their fatty acid metabolism. ekb.eg For instance, it was detected in the methanolic extract of the cyanobacterium Limnothrix planktonica SN3. ekb.eg The presence of such fatty acid methyl esters in microorganisms is significant for understanding their production of bioactive compounds and their adaptation to different environmental conditions.
The compound is often found alongside other fatty acids and their esters, providing a broader picture of the lipid metabolic network in these organisms. researchgate.net Research in this area contributes to a better understanding of how plants and microbes synthesize, store, and utilize fatty acids.
Potential in Biotechnological Production Research (excluding industrial scale-up details)
Research into this compound has also touched upon its potential in biotechnological production, focusing on the laboratory-scale exploration of its synthesis by microorganisms. Cyanobacteria, for example, are being investigated as promising candidates for the production of various biomolecules, including fatty acid methyl esters. ekb.eg
Studies have involved the screening of different cyanobacterial isolates to identify those that produce significant amounts of specific bioactive compounds. ekb.eg For instance, the analysis of extracts from four different cyanobacterial isolates revealed the presence of numerous active biomolecules, including various fatty acid methyl esters. ekb.eg This type of research is foundational for exploring the possibility of using microorganisms as "cell factories" for the sustainable production of valuable chemicals.
Furthermore, research into the production of fatty acid methyl esters from waste materials, such as citrus wax, also highlights a biotechnological approach. researchgate.net While this research points towards the potential for biodiesel production, the underlying investigation of transesterification processes to obtain FAMEs like hexadecanoic acid methyl ester and 9,12-octadecadienoic acid (Z,Z)-, methyl ester is relevant to biotechnological production research. researchgate.net These studies focus on the fundamental chemical and biological processes that could be harnessed for future applications.
Emerging Research Avenues and Methodological Challenges
Integration with Advanced Omics Technologies for Systems-Level Understanding
The study of individual molecules in isolation is giving way to a more holistic, systems-level approach. Advanced "omics" technologies, such as metabolomics and lipidomics, are pivotal in this transition, allowing researchers to understand the broader biological context of 7,10-octadecadienoic acid, methyl ester.
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a functional readout of the physiological state. By employing metabolomic fingerprinting, scientists can analyze extracts from various organisms to identify a wide array of compounds, including FAMEs like this compound. ekb.eg This approach helps to build a comprehensive profile of the metabolome and understand how it changes in response to different stimuli or in different pathological states. For instance, research on related octadecenoic acid derivatives has utilized these techniques to explore their effects on metabolic diseases. researcher.life
Lipidomics, a sub-discipline of metabolomics, focuses specifically on the entire lipid profile (the lipidome). Given that this compound is a lipid derivative, lipidomics is crucial for elucidating its metabolic pathways, its incorporation into more complex lipids, and its interactions with other molecules. The integration of high-throughput analytical data from mass spectrometry with bioinformatics tools is essential for interpreting these complex datasets and gaining a systems biology perspective on the function of specific fatty acids. nih.gov This integrated analysis can reveal novel biological roles and connections that would be missed by more targeted analyses.
Development of Novel Spectroscopic and Chromatographic Techniques for Comprehensive Characterization
The precise characterization of this compound is complicated by the existence of numerous isomers with similar physicochemical properties. This has spurred the development of more powerful analytical techniques capable of providing detailed structural information and resolving complex mixtures.
Chromatographic Advances: Gas chromatography (GC) remains a cornerstone for FAME analysis, but significant advancements have been made to enhance its resolving power. gcms.cz
Advanced Capillary Columns: The use of highly polar capillary columns, such as those with ionic liquid stationary phases (e.g., SLB-IL111), has demonstrated superior separation of positional and geometric FAME isomers compared to traditional columns. researchgate.netmdpi.com
Two-Dimensional Gas Chromatography (GCxGC): This powerful technique employs two columns with different separation mechanisms, providing a much higher peak capacity and allowing for the resolution of poorly resolved FAMEs in complex mixtures. researchgate.net Online hydrogenation can be coupled with GCxGC, where unsaturated FAMEs are reduced to their saturated forms between the two columns, aiding in the confirmation of carbon chain length and the number of double bonds. researchgate.net
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is also a valuable tool, where manipulating the solvent system can resolve many geometrical and positional isomers. nih.gov Combining techniques, such as argentation (silver ion) chromatography with reverse-phase HPLC, can achieve rapid and complete separation of FAMEs based on their degree of unsaturation. nih.gov
Novel Separation Membranes: Emerging research includes the use of mixed matrix membranes containing nanometer-sized covalent organic frameworks (COFs) to separate C18 FAMEs, including isomers of octadecadienoic acid methyl ester, based on their degree of unsaturation. acs.org
Spectroscopic Innovations: Mass spectrometry (MS), particularly when coupled with GC, is the primary tool for FAME identification.
Combined Ionization Techniques: A significant challenge in analyzing unsaturated FAMEs with conventional electron ionization (EI) mass spectrometry is the frequent absence of a clear molecular ion, which complicates identification. jeol.com To overcome this, researchers are integrating EI with soft ionization techniques like field ionization (FI) or chemical ionization (CI). jeol.comnih.gov Soft ionization produces clear molecular ions with minimal fragmentation, while high-resolution mass spectrometry provides exact mass data for both molecular and fragment ions, greatly improving the confidence of compound identification. jeol.com
Tandem Mass Spectrometry (MS/MS): GC-MS/MS operated in multiple reaction monitoring (MRM) mode offers enhanced sensitivity and selectivity. chromatographyonline.com This targeted approach allows for the precise detection and quantification of specific compounds, even in highly complex biological matrices. chromatographyonline.com
| Technique | Principle | Application for this compound | Reference |
|---|---|---|---|
| GC with Ionic Liquid Columns | Utilizes highly polar stationary phases for enhanced separation of isomers. | Resolves positional and geometric isomers of octadecadienoic acid esters. | researchgate.netmdpi.com |
| Two-Dimensional GC (GCxGC) | Employs two different GC columns for comprehensive separation. | Separates complex FAME mixtures that overlap in single-dimension GC. | researchgate.net |
| Argentation Chromatography-HPLC | Separates based on interaction of double bonds with silver ions, followed by HPLC. | Prefractionates esters by degree of unsaturation for simpler analysis. | nih.gov |
| GC-MS with Soft Ionization (FI, CI) | Combines standard EI fragmentation data with clear molecular ion data from soft ionization. | Provides unambiguous molecular weight determination. | jeol.comnih.gov |
| GC-MS/MS (MRM) | Highly selective and sensitive targeted analysis of specific precursor-product ion transitions. | Accurate quantification and detection at trace levels in complex samples. | chromatographyonline.com |
Sustainable Production and Biocatalytic Synthesis Research for Academic Purposes
Traditional chemical synthesis methods for producing specific fatty acid isomers can be complex and may generate undesirable byproducts. Consequently, there is growing academic interest in sustainable and green production methods, primarily centered on biocatalysis.
Enzymatic synthesis offers a promising alternative under mild reaction conditions. Lipases are widely used for the transesterification of triglycerides from plant oils or other biomass to produce FAMEs. acs.orgnrel.gov This process is a cornerstone of biodiesel production and serves as a sustainable route to a variety of FAMEs. nrel.gov
For producing specific isomers, such as conjugated linoleic acid (CLA) methyl esters, researchers utilize a synergistic system of enzymes. For example, linoleate (B1235992) isomerase from microorganisms like Propionibacterium acnes can convert linoleic acid into CLA, which can then be esterified to its methyl ester form using a lipase (B570770). acs.orgnih.gov Such biocatalytic processes are often performed in greener solvent systems, such as ionic liquids or deep eutectic solvents (DESs), which can improve reaction efficiency and allow for the recycling of both the biocatalyst and the solvent. rsc.org The use of whole-cell biocatalysts is also being explored to simplify the process and reduce costs associated with enzyme purification. nih.gov These research efforts aim to develop cleaner, more specific, and economically viable pathways for the academic-scale production of compounds like this compound and its isomers. acs.org
Addressing Complex Isomeric Mixtures and Trace Level Detection in Research Samples
Two of the most significant analytical challenges in the study of this compound are the presence of numerous co-eluting isomers and the need to detect the compound at very low concentrations in biological or environmental samples.
Isomeric Complexity: The term "octadecadienoic acid, methyl ester" can refer to many different molecules that share the same chemical formula (C19H34O2) but differ in the position and/or geometry (cis/trans) of their two double bonds. mdpi.com For example, linoleic acid methyl ester (cis-9, cis-12-octadecadienoic acid, methyl ester) is a common isomer. These isomers often have very similar retention times in standard chromatographic systems, making their separation and individual quantification extremely difficult. gcms.czmdpi.com As discussed in section 8.2, advanced chromatographic techniques are essential to tackle this challenge. The development of methods capable of resolving these complex isomeric mixtures is crucial for accurately linking a specific isomer to a biological function or source. mdpi.com
Trace Level Detection: In many research contexts, such as metabolomics or environmental analysis, this compound may be present at trace levels. Detecting and quantifying these minute amounts requires highly sensitive and selective analytical methods.
Chemical Ionization Mass Spectrometry (CI-MS): GC coupled with CI-MS is effective for identifying trace peaks and unresolved components in a chromatogram by utilizing the protonated molecular ion (MH+), which can be more distinct than fragments from electron ionization. nih.gov
Selective Ion Monitoring (SIM) and MRM: Using a mass spectrometer in SIM mode or, more powerfully, in MS/MS (MRM) mode, allows the instrument to focus only on specific ions characteristic of the target analyte. chromatographyonline.comnih.gov This drastically reduces chemical noise from the sample matrix, lowering the limits of detection (LOD) and quantification (LOQ) often into the µg/L (parts-per-billion) range. nih.gov
Isotope Labeling: For simultaneous analysis of FAMEs and their precursor free fatty acids, a novel method uses isotope-labeling derivatization. By using deuterated methanol (B129727), the resulting FAMEs can be distinguished from pre-existing FAMEs by a slight shift in retention time and a characteristic mass shift (+3 m/z), enabling selective differentiation. chromatographyonline.com
| Challenge | Description | Methodological Solution | Reference |
|---|---|---|---|
| Complex Isomeric Mixtures | Numerous positional and geometric isomers (e.g., linoleic vs. conjugated linoleic esters) co-elute in standard chromatography. | GCxGC, HPLC, and GC with highly polar ionic liquid columns. | researchgate.netmdpi.comnih.gov |
| Trace Level Detection | Difficulty in detecting and quantifying low concentrations of the compound in complex biological or environmental matrices. | GC-MS/MS in MRM mode, GC-CI-MS, and isotope-labeling derivatization. | nih.govchromatographyonline.comnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
